Structural Differentiation from Niclosamide: Substitution of the 2-Chloro-4-nitrophenyl Moiety with a 5-Morpholin-4-yl-2-nitrophenyl Group
The target compound replaces the 2-chloro-4-nitrophenyl ring of the FDA-approved anthelmintic niclosamide (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide) with a 5-morpholin-4-yl-2-nitrophenyl group. This substitution introduces a tertiary amine-containing morpholine ring, adding two additional hydrogen bond acceptor sites (from 4 to 6 total) and altering the molecular topology. While niclosamide has a molecular weight of 327.12 g/mol and exact mass of 325.986, the target compound has a molecular weight of 377.8 g/mol and exact mass of 377.078 [1]. These differences are predicted to impact solubility, permeability, and target binding geometry, as demonstrated by substantial potency shifts observed in analogous salicylanilide series where simple aryl substitutions altered IC50 values by over 100-fold in cancer cell lines [2]. Direct comparative experimental data between the target compound and niclosamide are not available in the public domain.
| Evidence Dimension | Structural difference in the aniline ring substituent and molecular topology |
|---|---|
| Target Compound Data | 5-morpholin-4-yl-2-nitrophenyl moiety; MW 377.8; HBA 6; Complexity 511 |
| Comparator Or Baseline | Niclosamide: 2-chloro-4-nitrophenyl moiety; MW 327.12; HBA 4; Complexity not directly comparable |
| Quantified Difference | MW increase of 50.68 g/mol; HBA increase from 4 to 6; added morpholine ring alters steric and electronic profile |
| Conditions | Structural comparison based on computed molecular properties (Chem960, PubChem). Biological activity extrapolation from SAR trends in the salicylanilide class. |
Why This Matters
Buyers seeking a unique chemical space for screening libraries or SAR exploration will find this compound offers a distinct morpholino-nitrophenyl geometry not present in the widely available and extensively characterized niclosamide scaffold, potentially conferring novel target interactions.
- [1] PubChem. Niclosamide. CID 4477. Molecular Weight: 327.12; H-Bond Acceptor Count: 4. View Source
- [2] Lee, S. et al. (2013). Substituted 2-hydroxy-N-(arylalkyl)benzamides induce apoptosis in cancer cell lines. Bioorg Med Chem Lett, 23(16), 4645-4650. IC50 values varied from >100 µM to sub-10 µM depending on aryl substitution. View Source
